4-nitrobenzenecarboximidothioic acid
Description
4-Nitrobenzenecarboximidothioic acid is a nitro-substituted aromatic compound featuring a carboximidothioic acid (-C(=S)NH₂) functional group at the para position of the benzene ring. This structure combines the electron-withdrawing nitro group (-NO₂) with the thioamide moiety, which distinguishes it from carboxylic acid derivatives like 4-nitrobenzoic acid.
Properties
IUPAC Name |
4-nitrobenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBQPBMIZPCKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzenecarboximidothioic acid involves specific reaction conditions and reagents. The preparation methods typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are subjected to various chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of 4-nitrobenzenecarboximidothioic acid is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Process Optimization: The reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzenecarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can be further analyzed and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
4-nitrobenzenecarboximidothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: 4-nitrobenzenecarboximidothioic acid is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-nitrobenzenecarboximidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: The compound can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Nitrobenzoic Acid (4-NBA)
- Structure: C₇H₅NO₄, with a para-nitro group (-NO₂) and a carboxylic acid (-COOH) group .
- Key Differences :
- Functional Group : 4-Nitrobenzoic acid has a carboxylic acid group, while the target compound replaces this with a carboximidothioic acid (-C(=S)NH₂).
- Acidity : The carboxylic acid in 4-NBA (pKa ~1.7) is significantly more acidic than the thioamide group in 4-nitrobenzenecarboximidothioic acid due to the latter’s reduced polarity .
- Applications : 4-NBA is widely used in organic synthesis and as a pharmaceutical impurity reference (e.g., in benzocaine). The imidothioic acid derivative may exhibit unique reactivity in metal chelation or enzyme inhibition due to sulfur’s nucleophilicity .
4-Nitrobenzohydrazide
- Structure : C₇H₇N₃O₃, featuring a hydrazide (-CONHNH₂) group .
- Key Differences :
- Reactivity : The hydrazide group enables condensation reactions (e.g., forming hydrazones), whereas the imidothioic acid’s thioamide group may participate in nucleophilic substitutions or tautomerization.
- Stability : Hydrazides are prone to oxidation, while thioamides are more resistant to hydrolysis but susceptible to oxidation at sulfur .
3-Methoxy-4-nitrobenzoic Acid
- Structure: C₈H₇NO₅, with a methoxy (-OCH₃) group at position 3 and a nitro group at position 4 .
- Key Differences :
- Electronic Effects : The methoxy group donates electrons via resonance, countering the nitro group’s electron-withdrawing effect. In contrast, the imidothioic acid’s thioamide group withdraws electrons, enhancing the nitro group’s deactivating effect .
- Solubility : The methoxy group improves solubility in polar solvents, whereas the thioamide’s lower polarity may reduce aqueous solubility.
4-(Methylamino)-3-nitrobenzoic Acid
- Structure: C₈H₈N₂O₄, with a methylamino (-NHCH₃) group at position 4 and nitro at position 3 .
- Key Differences: Substitution Pattern: The meta-nitro and para-methylamino arrangement alters electronic distribution compared to the para-nitro/imidothioic acid system. Biological Activity: Methylamino groups often enhance bioavailability, while thioamides may influence binding to sulfur-dependent enzymes .
Comparative Data Table
*Note: Properties inferred from structural analogs.
Research Findings and Implications
- Synthetic Routes : The synthesis of 4-nitrobenzenecarboximidothioic acid may involve thionation of 4-nitrobenzamide using reagents like Lawesson’s reagent, analogous to hydrazide formation from esters .
- Stability : The thioamide group’s susceptibility to oxidation necessitates inert storage conditions, contrasting with the relative stability of 4-nitrobenzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
